molecular formula C19H14Cl2N2O3S B2459314 Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-05-3

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2459314
CAS No.: 312605-05-3
M. Wt: 421.29
InChI Key: FYMBDNIOCTYOPW-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its complex structure, which includes a thiazole ring, a phenyl group, and a dichlorobenzamido moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with ethyl 2-amino-4-phenylthiazole-5-carboxylate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzamido moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tafamidis: A similar compound used in the treatment of transthyretin amyloid cardiomyopathy.

    Benzoxazole derivatives: Compounds with similar structural features and biological activities.

Uniqueness

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzamido moiety and thiazole ring contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-13(20)10-14(21)9-12/h3-10H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMBDNIOCTYOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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